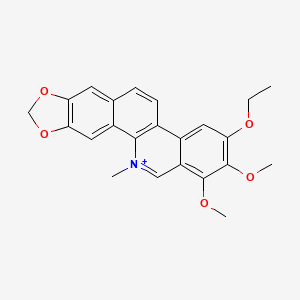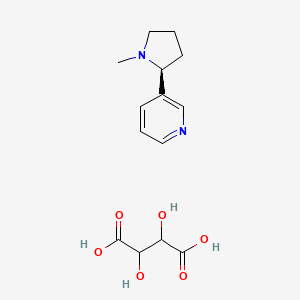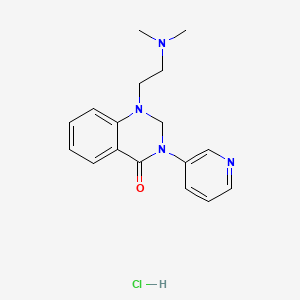
4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-(3-pyridyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-(3-pyridyl)-, hydrochloride is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Quinazolinone derivatives typically involves the condensation of anthranilic acid derivatives with amines or amides. The specific synthetic route for this compound may involve:
Condensation Reaction: Anthranilic acid derivative reacts with 2-(dimethylamino)ethylamine and 3-pyridinecarboxaldehyde under acidic or basic conditions.
Cyclization: The intermediate undergoes cyclization to form the quinazolinone ring.
Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions may target the quinazolinone ring or the pyridine moiety.
Substitution: Substitution reactions can occur at various positions on the quinazolinone or pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may lead to dihydroquinazolinone derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: May interact with various biological receptors.
Medicine
Therapeutic Agents: Potential use as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Drug Development: Used as a lead compound in drug discovery programs.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Incorporated into formulations for therapeutic use.
Mechanism of Action
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-(3-pyridyl)-, hydrochloride involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Inhibits enzymes by binding to their active sites.
Receptor Modulation: Modulates receptor activity by binding to receptor sites.
Signal Transduction Pathways: Affects cellular signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4(1H)-Quinazolinone: Basic structure with various substitutions.
2,3-Dihydroquinazolinone: Lacks the pyridine moiety.
Pyridine Derivatives: Compounds with similar pyridine structures.
Uniqueness
The uniqueness of 4(1H)-Quinazolinone, 2,3-dihydro-1-(2-(dimethylamino)ethyl)-2-(3-pyridyl)-, hydrochloride lies in its specific substitution pattern, which may confer unique biological activities and therapeutic potential.
Properties
CAS No. |
3519-93-5 |
|---|---|
Molecular Formula |
C17H21ClN4O |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-pyridin-3-yl-2H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C17H20N4O.ClH/c1-19(2)10-11-20-13-21(14-6-5-9-18-12-14)17(22)15-7-3-4-8-16(15)20;/h3-9,12H,10-11,13H2,1-2H3;1H |
InChI Key |
ZAAUWZNIKBIMOK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1CN(C(=O)C2=CC=CC=C21)C3=CN=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


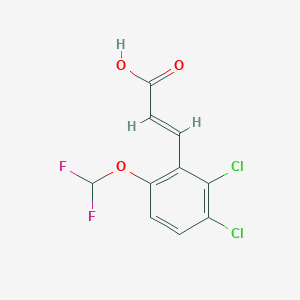
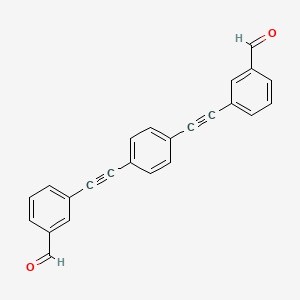
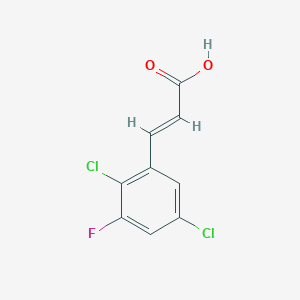
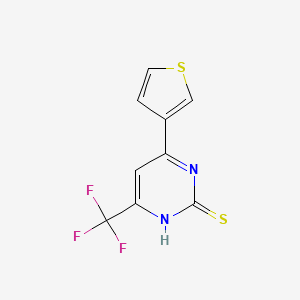
![(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13727583.png)
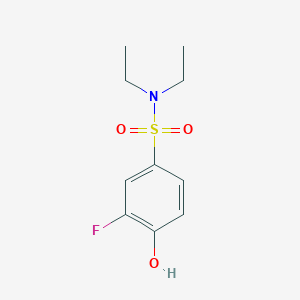
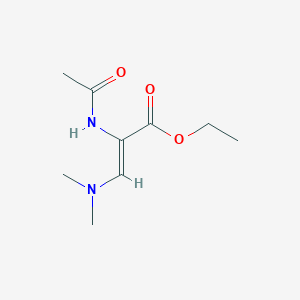
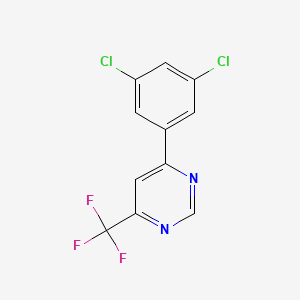
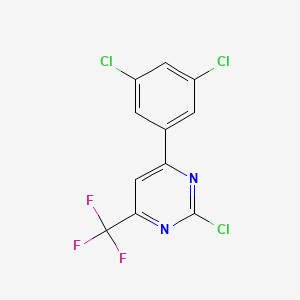
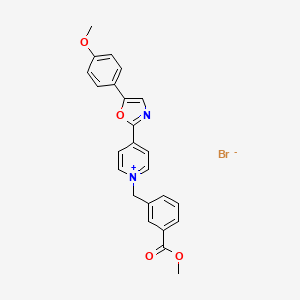
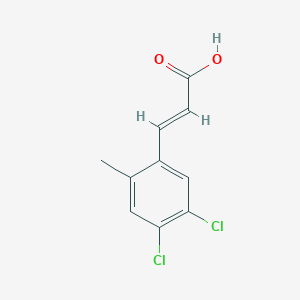
![6-isopropyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13727633.png)
